Cas no 80557-12-6 (Grifolic acid)

Grifolic acid structure
Grifolic acid structure
Product Name:Grifolic acid
N.o CAS:80557-12-6
MF:C23H32O4
MW:372.497787475586
MDL:MFCD20260370
CID:725275
PubChem ID:9976563
Update Time:2024-10-27

Grifolic acid Propriedades químicas e físicas

Nomes e Identificadores

    • Grifolic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecat rien-1-yl]benzoic acid
    • [ "" ]
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid (ACI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, (E,E)- (ZCI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]- (9CI)
    • Ilicicolinic acid B
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoic acid
    • HY-N3977
    • CHEMBL513978
    • GTPL5588
    • CS-0024554
    • BDBM50537951
    • MS-26015
    • SCHEMBL20819669
    • Q27077856
    • AKOS024458235
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-
    • 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoicacid
    • SCHEMBL12180037
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid; Grifolic acid
    • 80557-12-6
    • 2,4-dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl)benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic Acid; (E,E)-2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)benzoic Acid; 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]benzoic Acid; Ilicicolinic Acid B
    • DA-73872
    • G14074
    • MDL: MFCD20260370
    • Inchi: 1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+
    • Chave InChI: QPIZDZGIXDKCRC-JTCWOHKRSA-N
    • SMILES: C(C1C(O)=CC(C)=C(C(=O)O)C=1O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C

Propriedades Computadas

  • Massa Exacta: 372.23000
  • Massa monoisotópica: 372.23005950g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 27
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 569
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 2
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 7.3
  • Superfície polar topológica: 77.8Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • PSA: 77.76000
  • LogP: 6.06610

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Grifolic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referência
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Método de produção 2

Condições de reacção
1.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
Referência
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Método de produção 3

Condições de reacção
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Chloroform ;  18.5 h, 50 °C; 50 °C → 22 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 22 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
2.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
2.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
2.5 Solvents: Water ;  -78 °C → 22 °C
2.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
2.7 Solvents: Water
3.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
3.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
Referência
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Método de produção 4

Condições de reacção
1.1 Catalysts: Aromatic prenyltransferase
Referência
Combinatorial Biosynthesis of (+)-Daurichromenic Acid and Its Halogenated Analogue
Okada, Masahiro; et al, Organic Letters, 2017, 19(12), 3183-3186

Método de produção 5

Condições de reacção
1.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
1.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referência
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
1.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
1.5 Solvents: Water ;  -78 °C → 22 °C
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
1.7 Solvents: Water
2.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
2.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
Referência
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Método de produção 7

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
1.2 18 h, 25 °C
1.3 Solvents: Toluene ;  4 h, 55 °C
2.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
2.2 0 °C; 1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
2.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
2.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referência
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Método de produção 8

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Acetic anhydride ;  overnight, 25 °C
1.2 25 °C; overnight, 5 °C
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referência
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 20 min, -78 °C; 2 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referência
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Grifolic acid Raw materials

Grifolic acid Preparation Products

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